2-Fluoro-4-methylphenol

Catalog No.
S798434
CAS No.
452-81-3
M.F
C7H7FO
M. Wt
126.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-methylphenol

CAS Number

452-81-3

Product Name

2-Fluoro-4-methylphenol

IUPAC Name

2-fluoro-4-methylphenol

Molecular Formula

C7H7FO

Molecular Weight

126.13 g/mol

InChI

InChI=1S/C7H7FO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3

InChI Key

WJKISRFVKIOBCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)F

Canonical SMILES

CC1=CC(=C(C=C1)O)F
  • Potential Building Block for Pharmaceuticals: Studies suggest 2-Fluoro-4-methylphenol may serve as a building block for active pharmaceutical ingredients (APIs). Compared to non-substituted phenol, it might offer advantages like selective inhibition over receptor tyrosine kinase and improved hepatocyte stability in quinazoline-based drugs []. However, more research is needed to validate these findings.

2-Fluoro-4-methylphenol, also known as 4-fluoro-o-cresol, is a fluorinated phenolic compound with the molecular formula C₇H₇FO and a molecular weight of 126.13 g/mol. It is characterized by a fluorine atom attached to the para position of the methyl group on the aromatic ring. This compound appears as pale yellow crystals and has a melting point ranging from 37 °C to 38 °C . As a derivative of phenol, it exhibits unique chemical properties due to the presence of the fluorine atom, which can influence its reactivity and biological interactions.

As an intermediate, 2-fluoro-4-methylphenol itself likely doesn't have a specific mechanism of action in biological systems. However, the final products synthesized using this compound may have various mechanisms depending on their intended function. For instance, the aforementioned aminophenol ligands can bind to metal ions, influencing their electronic properties and reactivity [].

Typical of phenolic compounds. It can undergo:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
  • Oxidation: It can be oxidized to form corresponding quinones or other oxidized products.
  • Mannich Reaction: This compound can be used as a starting material in Mannich reactions to synthesize aminophenol ligands .

These reactions are significant for synthesizing more complex organic molecules and functional materials.

2-Fluoro-4-methylphenol has shown notable biological activities. Studies indicate that it possesses selective inhibitory effects on receptor tyrosine kinases, which are crucial for various cellular processes including growth and differentiation. This selectivity may enhance its potential as a therapeutic agent, particularly in cancer treatment where receptor tyrosine kinases play a pivotal role . Additionally, its derivatives have been explored for their effects on hepatocyte stability in quinazolines, indicating potential applications in liver-related therapies .

Several methods exist for synthesizing 2-fluoro-4-methylphenol:

  • Direct Fluorination: This method involves the direct introduction of fluorine into the aromatic ring using fluorinating agents.
  • Substitution Reactions: Starting from 4-methylphenol, fluorination can be achieved through electrophilic aromatic substitution using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Thermal Mannich Condensation: This process involves reacting 4-fluoro-2-methylphenol with ethanolamine and formaldehyde to produce tetradentate aminophenol ligands .

These synthesis routes enable the production of high-purity compounds necessary for research and industrial applications.

2-Fluoro-4-methylphenol serves multiple purposes across various fields:

  • Pharmaceuticals: It acts as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting receptor tyrosine kinases .
  • Agrochemicals: The compound is utilized in developing herbicides and pesticides due to its biological activity.
  • Materials Science: Its derivatives are employed in creating functional polymers and photoresists for electronic applications .

Interaction studies involving 2-fluoro-4-methylphenol have focused on its binding affinities and inhibitory effects on specific biological targets. Research has demonstrated that this compound can effectively inhibit receptor tyrosine kinases, which are implicated in various cancers. Understanding these interactions is crucial for developing targeted therapies that minimize side effects while maximizing efficacy against tumor growth.

Several compounds share structural similarities with 2-fluoro-4-methylphenol. Here are some notable examples:

Compound NameStructureUnique Features
4-Fluoro-2-methylphenolStructureSimilar fluorination pattern but different position of methyl group.
2-FluorophenolStructureFluorine at ortho position; distinct reactivity profile.
3-FluorophenolStructureFluorine at meta position; different steric hindrance effects.

The uniqueness of 2-fluoro-4-methylphenol lies in its specific substitution pattern, which confers distinct chemical reactivity and biological activity compared to its analogs.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Fluoro-4-methylphenol

Dates

Modify: 2023-08-15

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